
N-(3-(1-(cyclohexanecarbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceuticals, including antibiotics and diuretics . The presence of the methoxyphenyl and pyrazol groups could potentially contribute to its biological activity, but without specific studies on this compound, it’s hard to predict its exact properties or uses.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Typically, sulfonamides are solid at room temperature, and many are soluble in organic solvents .Scientific Research Applications
Synthesis and Structural Analysis
The compound N-(3-(1-(cyclohexanecarbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is related to a class of compounds known for their unique chemical structures and potential biological activities. Although specific research directly addressing this compound was not found, investigations into structurally related compounds offer insights into its potential applications, particularly in the synthesis of derivatives and structural analysis:
Synthesis of Diorganotin Derivatives : Research on pyridyl functionalized bis(pyrazol-1-yl)methanes, closely related to the target compound, involves the synthesis of derivatives with potential biological activities. These compounds have shown cytotoxic activities against certain cell lines, suggesting possible applications in medicinal chemistry and drug design (Li et al., 2010).
Molecular Docking and Anticancer Activity : Studies on similar molecules have explored their spectroscopic properties, molecular docking, and potential as anticancer agents. These investigations provide a foundation for understanding how modifications to the chemical structure could enhance biological activity or specificity (Viji et al., 2020).
Quantum Chemical Calculations : Further research into related pyrazole and thiazol derivatives includes quantum chemical calculations to elucidate their molecular structures and potential interactions with biological targets. This approach aids in the rational design of compounds with improved therapeutic profiles (Viji et al., 2020).
Structural Characterization of Derivatives : The structural study of nimesulide triazole derivatives, which share functional groups with the target compound, offers insights into how substitution patterns affect molecular conformation and supramolecular assembly. This knowledge is crucial for the design of compounds with specific biological functions (Dey et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N-[3-[2-(cyclohexanecarbonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-31-21-13-11-17(12-14-21)23-16-22(19-9-6-10-20(15-19)26-32(2,29)30)25-27(23)24(28)18-7-4-3-5-8-18/h6,9-15,18,23,26H,3-5,7-8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVHOULWRAFIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3CCCCC3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


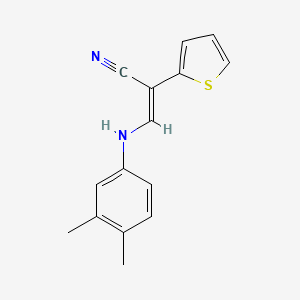

![3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2513589.png)
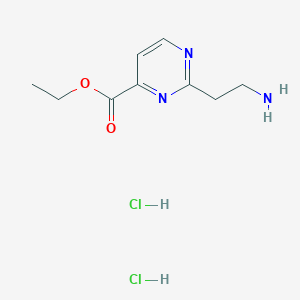
![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513592.png)
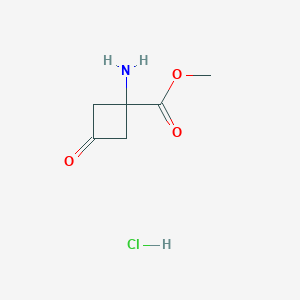
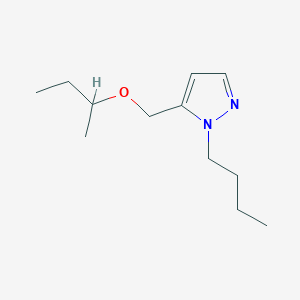
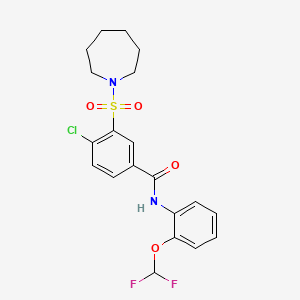

![3-(3-methoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513601.png)
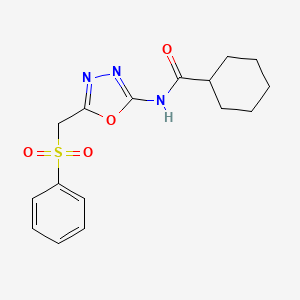

![3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2513604.png)